Methyl 3,4-bis(4-nitrophenoxy)benzoate
Description
Methyl 3,4-bis(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring two 4-nitrophenoxy substituents at the 3- and 4-positions of the benzene ring.
Properties
CAS No. |
817623-20-4 |
|---|---|
Molecular Formula |
C20H14N2O8 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
methyl 3,4-bis(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C20H14N2O8/c1-28-20(23)13-2-11-18(29-16-7-3-14(4-8-16)21(24)25)19(12-13)30-17-9-5-15(6-10-17)22(26)27/h2-12H,1H3 |
InChI Key |
OBDIYYDGFXLODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-nitrophenoxy)benzoate typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable esterification agent such as methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of Methyl 3,4-bis(4-aminophenoxy)benzoate.
Hydrolysis: Formation of 3,4-bis(4-nitrophenoxy)benzoic acid.
Coupling: Formation of various biaryl derivatives.
Scientific Research Applications
Methyl 3,4-bis(4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical pathways. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The compound’s structural uniqueness lies in its 3,4-bis(4-nitrophenoxy) substitution pattern. Key comparisons with similar derivatives include:
Methyl 4-(3-Nitrobenzyloxy)Benzoate (5a)
- Structure : Single 3-nitrobenzyloxy group at the 4-position.
- Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield, K₂CO₃/DMF, 70°C) .
- Key Difference: Benzyloxy vs. phenoxy linkage; nitro group position (3-nitro vs. 4-nitro). The phenoxy group in the target compound may enhance conjugation and reduce steric hindrance compared to benzyloxy.
3,4-Alkoxy Benzoate Derivatives
- Structure : Alkoxy groups (C1–C10 chains) at 3,4-positions.
- Synthesis : Derived from methyl 3,4-dihydroxybenzoate via alkylation with alkyl bromides .
Sulfonylurea Herbicides (e.g., Bensulfuron-Methyl)
Physicochemical and Functional Properties
Notes:
- Polarity: Nitro groups increase polarity, reducing solubility in non-polar media compared to alkoxy analogs.
- Stability : Electron-withdrawing nitro groups may accelerate ester hydrolysis under basic conditions compared to electron-donating alkoxy derivatives.
- Biological Activity : Nitro groups could confer antimicrobial or herbicidal properties, analogous to sulfonylurea herbicides but via distinct mechanisms .
Regiochemical and Steric Considerations
- 3,4-Substitution vs. 3,5-Substitution: highlights that 3,4-alkoxy benzoates exhibit distinct lipid-binding properties compared to 3,5-isomers due to steric and electronic effects. For the target compound, the 3,4-nitrophenoxy arrangement may favor planar molecular conformations, enhancing π-π stacking in solid-state or polymeric applications .
Biological Activity
Methyl 3,4-bis(4-nitrophenoxy)benzoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C20H14N2O8
- Molecular Weight: 410.3 g/mol
- IUPAC Name: this compound
- CAS Number: 817623-20-4
The compound features two nitrophenoxy groups attached to a benzoate backbone, which contributes to its unique chemical behavior and biological interactions. The nitro groups can be reduced to amino groups, allowing for various biochemical pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of an esterification agent like methyl chloroformate. The reaction conditions are controlled to favor the formation of the desired product, followed by purification techniques such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The reduction of nitro groups to amino groups can enhance its reactivity in biological systems. Additionally, the hydrolysis of the ester moiety can release active carboxylic acids that may interact with enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study assessing various nitrophenyl derivatives found that certain analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area .
Case Studies and Research Findings
- Anticancer Activity:
- Enzyme Inhibition:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C20H14N2O8 | Potential antimicrobial activity |
| Methyl 3-(4-nitrophenyl)benzoate | C14H11NO4 | Anticancer properties reported |
| Methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate | C16H14N2O6 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
